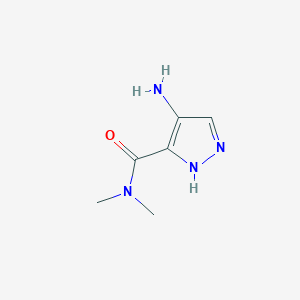

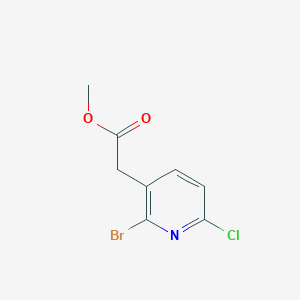

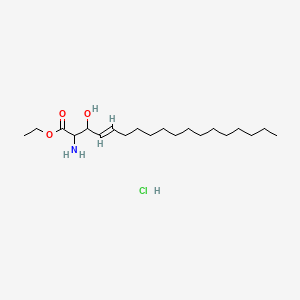

![molecular formula C9H9N3O2 B12284577 1H-Pyrrolo[2,3-b]pyridine, 3-(2-nitroethyl)- CAS No. 183208-29-9](/img/structure/B12284577.png)

1H-Pyrrolo[2,3-b]pyridine, 3-(2-nitroethyl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1H-ピロロ[2,3-b]ピリジン, 3-(2-ニトロエチル)-は、医薬品化学および有機合成の分野で大きな関心を集めている複素環式化合物です。この化合物は、ピロール環にピリジン環が縮合した構造を特徴とし、ピロール環の3位にニトロエチル基が結合しています。その独特な構造により、さまざまな生物活性分子の開発のための貴重な足場となっています。

準備方法

合成経路と反応条件: 1H-ピロロ[2,3-b]ピリジン, 3-(2-ニトロエチル)-の合成は、通常、1H-ピロロ[2,3-b]ピリジンと2-ニトロエタノールを特定の条件下で反応させることから始まります。一般的な方法の1つは、水素化ナトリウムまたは炭酸カリウムなどの塩基を使用してピロール窒素を脱プロトン化し、続いて2-ニトロエタノールを加えることです。 反応は通常、ジメチルホルムアミドまたはテトラヒドロフランなどの非プロトン性溶媒中、高温で行われ、目的の生成物の形成を促進します .

工業的製造方法: 1H-ピロロ[2,3-b]ピリジン, 3-(2-ニトロエチル)-の具体的な工業的製造方法は、よく文書化されていませんが、一般的なアプローチは、実験室での合成をスケールアップすることです。これには、収率と純度を最大化するために、温度、溶媒、反応時間などの反応条件を最適化することが含まれます。 さらに、再結晶またはカラムクロマトグラフィーなどの精製技術を使用して、工業規模で化合物を単離します .

化学反応解析

反応の種類: 1H-ピロロ[2,3-b]ピリジン, 3-(2-ニトロエチル)-は、以下を含むさまざまな化学反応を起こします。

酸化: ニトロエチル基は、酸化されてニトロ酢酸誘導体になります。

還元: ニトロ基は、パラジウム触媒の存在下で水素ガスを使用するか、水素化ホウ素ナトリウムを使用するなど、還元剤を使用してアミノ基に還元できます。

一般的な試薬と条件:

酸化: 酸性条件下で過マンガン酸カリウムまたは三酸化クロム。

還元: 炭素上のパラジウムとの水素ガス、またはメタノール中の水素化ホウ素ナトリウム。

生成される主な生成物:

酸化: ニトロ酢酸誘導体。

還元: アミノエチル誘導体。

科学研究への応用

1H-ピロロ[2,3-b]ピリジン, 3-(2-ニトロエチル)-は、科学研究においていくつかの用途があります。

化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして役立ちます。

生物学: この化合物は、生体高分子と相互作用する能力により、酵素阻害および受容体結合の研究に使用されます。

化学反応の分析

Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine, 3-(2-nitroethyl)- undergoes various chemical reactions, including:

Oxidation: The nitroethyl group can be oxidized to form nitroacetic acid derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Nitroacetic acid derivatives.

Reduction: Aminoethyl derivatives.

Substitution: Various substituted pyrrolo[2,3-b]pyridine derivatives depending on the nucleophile used.

科学的研究の応用

1H-Pyrrolo[2,3-b]pyridine, 3-(2-nitroethyl)- has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Industry: The compound can be used in the development of agrochemicals and materials science.

作用機序

1H-ピロロ[2,3-b]ピリジン, 3-(2-ニトロエチル)-の作用機序は、特定の分子標的との相互作用に関与しています。たとえば、この化合物の誘導体は、ATP結合部位に結合することにより線維芽細胞増殖因子受容体を阻害することが示されており、細胞増殖と移動に関与する下流のシグナル伝達経路を遮断しています。 これは、がん治療の有望な候補となっています .

類似化合物:

1H-ピロロ[2,3-b]ピリジン: ニトロエチル基を持たない親化合物。

3-(2-アミノエチル)-1H-ピロロ[2,3-b]ピリジン: ニトロ基の代わりにアミノ基を持つ還元型。

1H-ピロロ[2,3-b]ピリジン, 3-(2-ブロモエチル)-: ブロモエチル基を持つハロゲン化誘導体.

独自性: 1H-ピロロ[2,3-b]ピリジン, 3-(2-ニトロエチル)-は、独特の化学反応性と生物活性を与えるニトロエチル基の存在により、独特です。 この官能基はさまざまな化学修飾を可能にするため、医薬品開発やその他の用途のための汎用性の高い足場となっています .

類似化合物との比較

1H-Pyrrolo[2,3-b]pyridine: The parent compound without the nitroethyl group.

3-(2-Aminoethyl)-1H-pyrrolo[2,3-b]pyridine: A reduced form with an amino group instead of a nitro group.

1H-Pyrrolo[2,3-b]pyridine, 3-(2-bromoethyl)-: A halogenated derivative with a bromoethyl group.

Uniqueness: 1H-Pyrrolo[2,3-b]pyridine, 3-(2-nitroethyl)- is unique due to the presence of the nitroethyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for various chemical modifications, making it a versatile scaffold for drug development and other applications .

特性

CAS番号 |

183208-29-9 |

|---|---|

分子式 |

C9H9N3O2 |

分子量 |

191.19 g/mol |

IUPAC名 |

3-(2-nitroethyl)-1H-pyrrolo[2,3-b]pyridine |

InChI |

InChI=1S/C9H9N3O2/c13-12(14)5-3-7-6-11-9-8(7)2-1-4-10-9/h1-2,4,6H,3,5H2,(H,10,11) |

InChIキー |

KPEQRRRSOSABEB-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(NC=C2CC[N+](=O)[O-])N=C1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

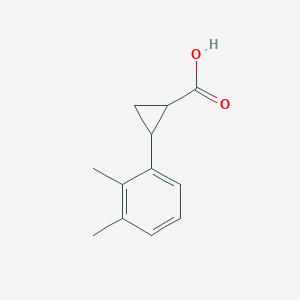

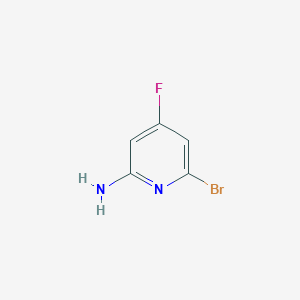

![3-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)propan-1-ol](/img/structure/B12284525.png)

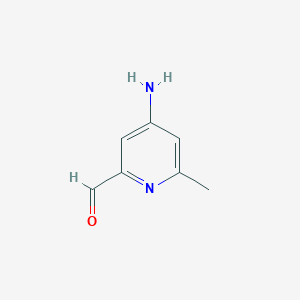

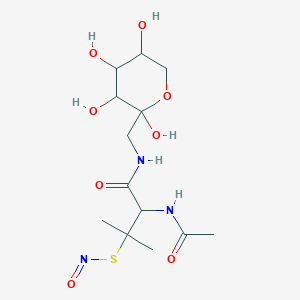

![1-[3-(Benzyloxy)cyclobutyl]methanamine](/img/structure/B12284529.png)

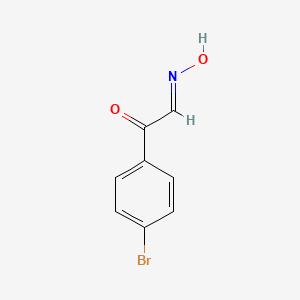

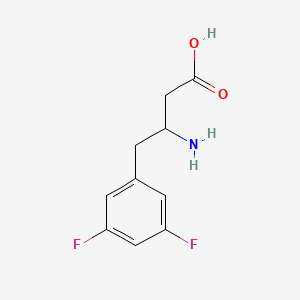

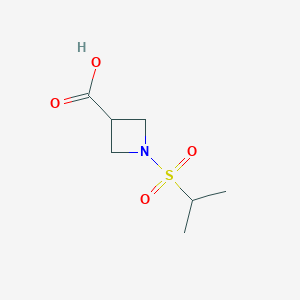

![5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole](/img/structure/B12284562.png)

![[1,2-Benzenediolato(2)-O,O']oxotitanium](/img/structure/B12284568.png)